Fenhexamid-d10: An In-depth Technical Guide for Researchers
Fenhexamid-d10: An In-depth Technical Guide for Researchers
An overview of the chemical structure, properties, synthesis, and analytical methods for the deuterated fungicide, Fenhexamid-d10, serving as a crucial internal standard for advanced research applications.
Introduction
Fenhexamid-d10 is the deuterated form of Fenhexamid, a widely used hydroxyanilide fungicide effective against a range of plant-pathogenic fungi, most notably Botrytis cinerea (gray mold). The strategic replacement of ten hydrogen atoms with deuterium (B1214612) in the cyclohexyl ring provides a stable, isotopically labeled internal standard essential for accurate quantification in complex matrices by mass spectrometry-based analytical techniques. This guide provides a comprehensive overview of the chemical and physical properties of Fenhexamid-d10, its proposed synthesis, its biological mode of action, and detailed experimental protocols for its use in research, particularly in drug development and metabolic studies.
Chemical Structure and Properties
Fenhexamid-d10 is structurally analogous to Fenhexamid, with the key difference being the substitution of ten hydrogen atoms on the cyclohexane (B81311) ring with deuterium.
Table 1: Chemical and Physical Properties of Fenhexamid-d10
| Property | Value | Reference(s) |
| IUPAC Name | N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide | [1] |
| CAS Number | 1246815-53-1 | [2] |
| Molecular Formula | C₁₄H₇D₁₀Cl₂NO₂ | [2] |
| Molecular Weight | 312.26 g/mol | [1][2] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | Typically >95% (HPLC) | |
| Storage Temperature | +4°C | |
| Application | Internal standard for analytical and pharmacokinetic research |
Table 2: Chemical and Physical Properties of Fenhexamid (Unlabeled)
| Property | Value | Reference(s) |
| CAS Number | 126833-17-8 | |
| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | |
| Molecular Weight | 302.2 g/mol | |
| Melting Point | 153 °C | |
| LogP | 3.51 | |
| pKa | 7.3 |
Synthesis of Fenhexamid-d10
While specific, detailed protocols for the commercial synthesis of Fenhexamid-d10 are proprietary, a logical synthetic pathway can be proposed based on the known synthesis of Fenhexamid and general methods for deuterium labeling. The synthesis of Fenhexamid involves the amide coupling of 1-methylcyclohexanecarboxylic acid and 4-amino-2,3-dichlorophenol. To produce Fenhexamid-d10, the 1-methylcyclohexanecarboxylic acid precursor would need to be deuterated.
Experimental Protocol: Proposed Synthesis of 1-Methylcyclohexanecarboxylic acid-d10 (via H/D Exchange)
This proposed protocol is based on general principles of catalytic hydrogen-deuterium exchange.
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Catalyst Preparation : A platinum-based catalyst (e.g., Adam's catalyst, PtO₂) is pre-reduced with deuterium gas (D₂) in a suitable solvent like ethyl acetate-d₆.
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Reaction Setup : In a high-pressure reactor, dissolve 1-methylcyclohexanecarboxylic acid in a deuterated solvent such as deuterium oxide (D₂O).
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Catalytic Exchange : Add the activated catalyst to the solution. The reactor is then pressurized with deuterium gas.
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Reaction Conditions : The mixture is heated and stirred for a prolonged period (e.g., 24-48 hours) to facilitate the exchange of hydrogen atoms on the cyclohexane ring with deuterium.
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Workup and Purification : After the reaction, the catalyst is filtered off. The deuterated product is extracted with an organic solvent, dried, and purified, for example, by recrystallization or chromatography.
Biological Mechanism of Action (Fenhexamid)
Fenhexamid acts as a sterol biosynthesis inhibitor (SBI) in fungi. Specifically, it targets the 3-keto reductase enzyme, which is crucial for the C4-demethylation step in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Fenhexamid disrupts membrane integrity and function, leading to the inhibition of germ tube elongation and mycelial growth.
Analytical Methodology
Fenhexamid-d10 is primarily used as an internal standard for the quantification of Fenhexamid in various samples, including food, environmental, and biological matrices. The following is a representative experimental protocol for the analysis of Fenhexamid using Fenhexamid-d10 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Analysis of Fenhexamid
This protocol is adapted from a method for analyzing Fenhexamid in animal and fishery products.
1. Sample Preparation and Extraction:
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To 10.0 g of a homogenized sample (e.g., muscle, liver), add 30 mL of 1.5 mol/L phosphoric acid and mix thoroughly.
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Add 100 mL of acetone, homogenize, and filter under suction.
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To the residue on the filter paper, add another 50 mL of acetone, homogenize, and filter.
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Combine the filtrates and adjust the final volume to 200 mL with acetone.
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Take a 4 mL aliquot of the extract and add 16 mL of 1 vol% formic acid.
2. Clean-up (Solid Phase Extraction - SPE):
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Condition an octadecylsilanized (ODS) silica (B1680970) gel cartridge (1,000 mg) with 5 mL of acetonitrile (B52724) and 5 mL of water.
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Condition a graphitized carbon black cartridge (500 mg) with 5 mL of acetonitrile and 5 mL of water.
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Load the extract from step 1 onto the ODS cartridge.
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Wash the ODS cartridge with 10 mL of 1 vol% formic acid in acetonitrile/water (3:7, v/v).
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Connect the graphitized carbon cartridge to the bottom of the ODS cartridge and elute with 10 mL of 1 vol% formic acid in acetonitrile/water (7:3, v/v). Discard the eluate.
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Remove the ODS cartridge and elute the graphitized carbon cartridge with 30 mL of 1 vol% formic acid in acetonitrile.
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Concentrate the eluate at <40°C to dryness.
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Reconstitute the residue in 2 mL of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Conditions:
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LC Column: Octadecylsilanized silica gel (e.g., 2.0 mm i.d. x 150 mm, 5 µm particle size)
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Column Temperature: 40°C
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Mobile Phase: A gradient of acetonitrile and 2 mmol/L ammonium (B1175870) acetate (B1210297) solution.
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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MS/MS Transitions (example):
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Fenhexamid: Monitor appropriate precursor and product ions (e.g., as specified in established methods).
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Fenhexamid-d10: Monitor the corresponding mass-shifted precursor and product ions.
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4. Quantification:
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Prepare a calibration curve using standard solutions of Fenhexamid at several concentrations.
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Inject the prepared sample extract into the LC-MS/MS system.
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Calculate the concentration of Fenhexamid in the sample by comparing the peak area ratio of Fenhexamid to Fenhexamid-d10 against the calibration curve.
Conclusion
Fenhexamid-d10 is an indispensable tool for researchers in analytical chemistry, toxicology, and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses of Fenhexamid residues in various complex samples. A thorough understanding of its chemical properties, synthesis, and the biological mechanism of its parent compound, as outlined in this guide, is crucial for its effective application in scientific research. The provided experimental protocols offer a solid foundation for developing and validating analytical methods tailored to specific research needs.
